

1-Iodo-2-methoxyethane: A Versatile Alkylating Agent in Organic Synthesis

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Compound of Interest

Compound Name: 1-Iodo-2-methoxyethane

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Introduction

1-Iodo-2-methoxyethane is a valuable haloether that serves as a potent alkylating agent in a wide array of organic transformations. Its utility lies in the introduction of the 2-methoxyethyl moiety onto various nucleophilic substrates, a common structural motif in pharmaceuticals and other functional materials. The high reactivity of the carbon-iodine bond, where iodide is an excellent leaving group, facilitates nucleophilic substitution reactions with a broad range of heteroatom and carbon nucleophiles.[1] This document provides detailed application notes and experimental protocols for the use of **1-iodo-2-methoxyethane** in N-, O-, C-, and S-alkylation reactions, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Information

1-Iodo-2-methoxyethane is a colorless to light yellow liquid.[2] It is soluble in common organic solvents but has limited solubility in water. Due to the presence of the iodine atom, it is sensitive to light and should be stored in a dark place under an inert atmosphere, preferably in a freezer at temperatures below -20°C.[3]

Safety Precautions: **1-Iodo-2-methoxyethane** is flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Avoid inhalation of vapors and contact with skin and eyes.[2]

Applications in Organic Synthesis

1-Iodo-2-methoxyethane is a versatile reagent for the introduction of the 2-methoxyethyl group via nucleophilic substitution reactions. The general transformation is depicted below:



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Caption: General scheme of nucleophilic substitution using **1-iodo-2-methoxyethane**.

N-Alkylation of Amines

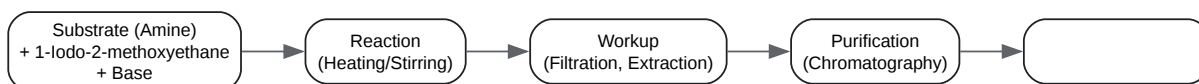
The introduction of a 2-methoxyethyl group to a nitrogen atom is a crucial transformation in the synthesis of many biologically active compounds. **1-Iodo-2-methoxyethane** is an effective reagent for the N-alkylation of primary and secondary amines, as well as other nitrogen-containing heterocycles. The reaction typically proceeds via an S_N2 mechanism and often requires a base to neutralize the hydroiodic acid formed as a byproduct.

Table 1: Representative N-Alkylation Reactions

Substrate Example	Base	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
Aniline	K ₂ CO ₃	Acetonitrile	Reflux	12	~85-95
Morpholine	K ₂ CO ₃	DMF	80	8	~90-98
Indole	NaH	THF	60	6	~80-90

Experimental Protocol: N-Alkylation of Aniline

- To a solution of aniline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
- Add **1-iodo-2-methoxyethane** (1.2 eq) to the suspension.
- Heat the reaction mixture to reflux and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-(2-methoxyethyl)aniline.



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Caption: Workflow for the N-alkylation of amines.

O-Alkylation of Alcohols and Phenols

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. **1-iodo-2-methoxyethane** can be used to introduce the 2-methoxyethyl ether moiety to a variety of hydroxyl-containing compounds, including alcohols and phenols. The reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile.

Table 2: Representative O-Alkylation Reactions

Substrate Example	Base	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
Phenol	K ₂ CO ₃	Acetone	Reflux	10	~90-98
4-Nitrophenol	NaH	DMF	60	5	~85-95
Benzyl alcohol	NaH	THF	Reflux	8	~80-90

Experimental Protocol: O-Alkylation of Phenol

- To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
- Add **1-iodo-2-methoxyethane** (1.1 eq) to the mixture.
- Heat the reaction mixture to reflux and stir for 10 hours, monitoring the progress by TLC.
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
- Remove the solvent under reduced pressure.
- Dissolve the residue in diethyl ether and wash with a 1M NaOH solution, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-methoxyethyl phenyl ether.

C-Alkylation of Active Methylene Compounds

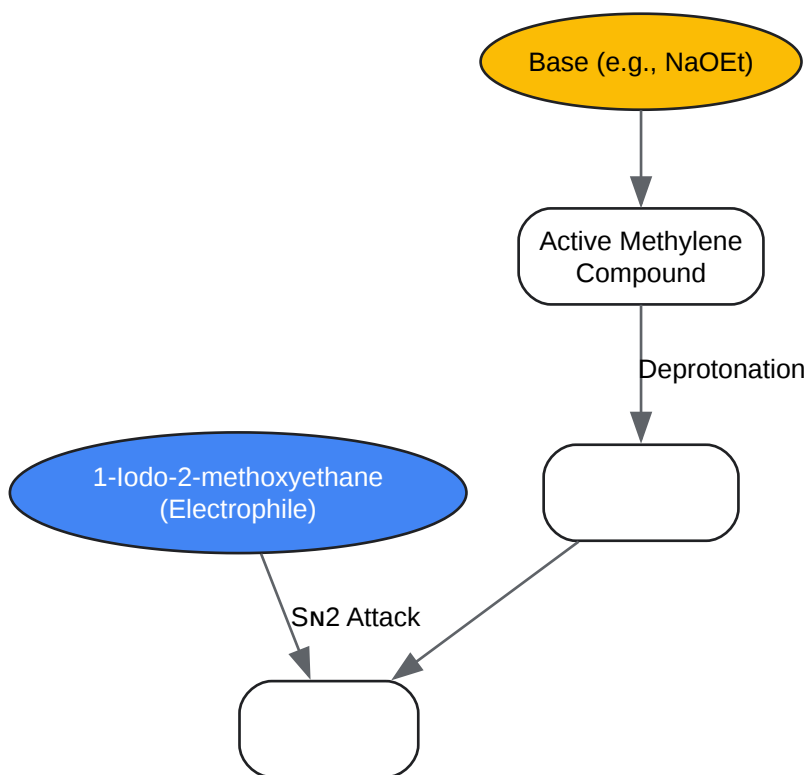
Carbon-carbon bond formation is a cornerstone of organic synthesis. **1-iodo-2-methoxyethane** can be employed to alkylate carbanions generated from active methylene compounds, such as β -ketoesters and malonic esters.^[4] The reaction proceeds via an S_N2 pathway and is a powerful tool for building molecular complexity.

Table 3: Representative C-Alkylation Reactions

Substrate Example	Base	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
Diethyl malonate	NaOEt	Ethanol	Reflux	12	~70-85
Ethyl acetoacetate	NaH	THF	50	6	~75-90
1,3-Cyclohexane dione	K ₂ CO ₃	DMF	70	8	~65-80

Experimental Protocol: C-Alkylation of Diethyl Malonate

- In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol at 0°C.
- To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0°C and stir for 30 minutes at room temperature to ensure complete enolate formation.
- Add **1-iodo-2-methoxyethane** (1.0 eq) and heat the reaction mixture to reflux for 12 hours.
- Monitor the reaction by GC-MS or TLC.
- After completion, cool the mixture and neutralize with dilute hydrochloric acid.
- Remove the ethanol under reduced pressure and extract the residue with diethyl ether.
- Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by fractional distillation under reduced pressure to obtain diethyl 2-(2-methoxyethyl)malonate.



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Caption: Logical relationship in C-alkylation reactions.

S-Alkylation of Thiols

The formation of thioethers is an important transformation in medicinal chemistry and materials science. **1-Iodo-2-methoxyethane** readily reacts with thiols in the presence of a base to yield 2-methoxyethyl sulfides. This reaction is generally high-yielding and proceeds under mild conditions.[5]

Table 4: Representative S-Alkylation Reactions

Substrate Example	Base	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
Thiophenol	K ₂ CO ₃	DMF	25	2	>95
Benzyl mercaptan	NaOH	Ethanol	Reflux	4	~90-98
Cysteine derivative	DIPEA	CH ₂ Cl ₂	25	6	~85-95

Experimental Protocol: S-Alkylation of Thiophenol

- To a solution of thiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15 minutes to form the thiophenoxide.
- Add **1-iodo-2-methoxyethane** (1.1 eq) to the reaction mixture.
- Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.
- Upon completion, pour the reaction mixture into water and extract with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-methoxyethyl phenyl sulfide.

Conclusion

1-iodo-2-methoxyethane is a highly effective and versatile reagent for the introduction of the 2-methoxyethyl group onto a variety of nucleophilic centers. The protocols outlined in this document provide a foundation for its application in N-, O-, C-, and S-alkylation reactions. The mild reaction conditions and generally high yields make it an attractive building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. As with any alkylating agent, careful optimization of reaction conditions is recommended to achieve the desired outcome for specific substrates.

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